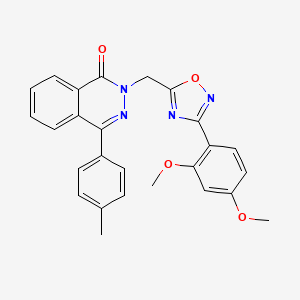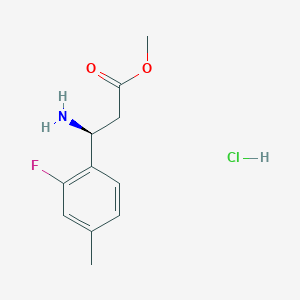![molecular formula C23H21N3O3S B2893606 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 799793-27-4](/img/structure/B2893606.png)
2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains a furan ring, a tetrahydroquinoline ring, and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in Dimethyl formamide (DMF) gave a related compound . Another method involves the reaction of 2-cyano-N-(furan-2-ylmethyl)-3-sulfanyl-3-phenylaminoacrylamide with acetylenecarboxylate in ethanol under reflux .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a furan ring, a tetrahydroquinoline ring, and an acetamide group. The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity .Chemical Reactions Analysis
Cyanoacetamide derivatives, which this compound is a type of, are known to be important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用
Multicomponent Synthesis and Structural Analysis
Compounds similar to the mentioned chemical have been synthesized through multicomponent reactions involving condensation processes. For example, substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized by condensing furfural or thiophene-2-carbaldehyde with various reagents. The structural details of these compounds were elucidated using X-ray analysis, highlighting their potential for further derivatization and application in various fields, including medicinal chemistry and material science (Dyachenko et al., 2015).
Structural Aspects and Properties of Amide Derivatives
Another area of research focuses on the structural aspects and properties of amide-containing derivatives related to isoquinoline. These studies have revealed how different treatments with mineral acids can affect the gel formation and crystal structures of these compounds, which could have implications for their use in drug delivery systems and as materials with specific optical properties (Karmakar et al., 2007).
Anticancer Activity and Antioxidant Properties
The anticancer activity and antioxidant properties of tetrahydroisoquinoline derivatives bearing nitrophenyl groups have also been a significant focus. Such studies have led to the identification of compounds with moderate to strong activity against specific cancer cell lines, further underscoring the potential of these compounds in the development of new anticancer therapies (Sayed et al., 2022).
Novel Synthetic Approaches
Research into novel synthetic approaches for creating derivatives of furoquinolinone and angelicin has revealed efficient methods that may pave the way for the production of new compounds with varied biological activities. These methods involve oxidative dearomatization combined with cascade reactions, demonstrating the versatility of these synthetic strategies in creating complex molecules (Ye et al., 2012).
Antituberculosis and Cytotoxicity Studies
The synthesis and evaluation of quinoline derivatives for their antituberculosis activity and cytotoxicity have been explored, highlighting the therapeutic potential of these compounds against infectious diseases and their safety profile in cytotoxicity studies. Such research underscores the importance of these compounds in the search for new treatments for tuberculosis (Chitra et al., 2011).
特性
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-7-9-15(10-8-14)25-20(28)13-30-23-16(12-24)21(19-6-3-11-29-19)22-17(26-23)4-2-5-18(22)27/h3,6-11,21,26H,2,4-5,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRAHGACSQTTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2893526.png)
![4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2893527.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone](/img/structure/B2893532.png)
![[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2893533.png)
![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/no-structure.png)
![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)
![2-Chloro-N-(cyclobutylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2893538.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2893540.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2893546.png)